(E)-4,4-dimethylpent-2-en-1-ol
Description
(E)-4,4-Dimethylpent-2-en-1-ol is a branched unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Its structure features a hydroxyl group at position 1, a double bond at position 2 (in the E configuration), and two methyl groups at position 4 of the pentene backbone. Its IUPAC name is explicitly referenced in educational materials for nomenclature practice .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+ |
InChI Key |
CENIKOVZZYSSJM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CO |
Canonical SMILES |
CC(C)(C)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).
Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Stereochemical Specificity :
- The E configuration in this compound distinguishes it from Z isomers (e.g., (Z)-3-methylpent-2-en-1-ol) in terms of spatial arrangement and intermolecular interactions. This affects boiling points, solubility, and reactivity in stereoselective reactions .
Substituent Effects: The dimethylamino group in 5-(dimethylamino)pent-2-en-1-ol introduces basicity and hydrogen-bonding capacity, enabling applications in drug design.
Bond Type Differences :
- 4,4-Dimethylpent-2-yn-1-ol contains a triple bond (alkyne), conferring greater rigidity and acidity to the terminal hydrogen compared to the alkene in the target compound. This makes it more reactive in click chemistry but less stable under ambient conditions .
Positional Isomerism :
- 3,4-Dimethylpent-2-en-1-ol shares the same molecular formula as this compound but differs in methyl group placement. Adjacent methyl groups (3,4 positions) may increase steric strain, altering metabolic pathways in microbial systems .
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